Azane;cerium(3+);nitric acid;trinitrate;tetrahydrate

Description

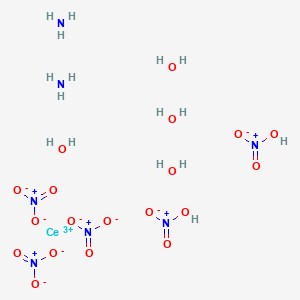

The compound "Azane; cerium(3+); nitric acid; trinitrate; tetrahydrate" is a coordination complex or multicomponent system comprising cerium(III) ions (Ce³⁺), nitrate (NO₃⁻) ligands, ammonia (azane, NH₃ or NH₄⁺), and four water molecules. Its systematic name suggests a structure combining cerium(III) nitrate with ammonia and a tetrahydrate (4 H₂O). However, the exact formula and structure are ambiguously defined in available literature. Notably, cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) is a well-characterized compound widely used in catalysis and materials synthesis . This discrepancy may indicate a less common hydration state or a nomenclature inconsistency.

Properties

IUPAC Name |

azane;cerium(3+);nitric acid;trinitrate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2HNO3.3NO3.2H3N.4H2O/c;5*2-1(3)4;;;;;;/h;2*(H,2,3,4);;;;2*1H3;4*1H2/q+3;;;3*-1;;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVZRMAXALRCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH16N7O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of azane;cerium(3+);nitric acid;trinitrate;tetrahydrate typically involves the reaction of cerium(III) nitrate with ammonium nitrate in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrahydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of temperature and concentration to optimize yield and purity. The final product is then crystallized and dried to obtain the tetrahydrate form .

Chemical Reactions Analysis

Types of Reactions

Azane;cerium(3+);nitric acid;trinitrate;tetrahydrate undergoes various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in organic synthesis, facilitating the oxidation of various organic compounds.

Reduction: In some reactions, it can be reduced to cerium(III) oxide.

Substitution: It can participate in substitution reactions where ligands are exchanged.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic substrates, reducing agents, and solvents like water and alcohol. The reactions are typically carried out under ambient conditions or with mild heating .

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of organic compounds can yield quinoxaline derivatives, which are useful in various applications .

Scientific Research Applications

Azane;cerium(3+);nitric acid;trinitrate;tetrahydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which azane;cerium(3+);nitric acid;trinitrate;tetrahydrate exerts its effects involves the oxidation of organic ligands. The cerium(III) ion acts as an electron acceptor, facilitating the release of organic ligands from metal carbonyls and the production of carbon monoxide . This process is crucial in various organic synthesis reactions and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cerium(III) nitrate and its hydrates share similarities with other lanthanide nitrates, such as samarium(III), europium(III), and gadolinium(III) nitrates. Below is a detailed comparison based on molecular composition, applications, and physical properties:

Table 1: Comparison of Cerium(III) Nitrate Hydrate with Analogous Lanthanide Nitrates

Key Observations:

Hydration States : Most lanthanide nitrates, including cerium(III), samarium(III), and gadolinium(III), crystallize as hexahydrates. The tetrahydrate form mentioned in the query is atypical and may reflect a distinct synthetic route or storage condition.

Purity and Use : High-purity grades (≥99.99%) are common for cerium(III) nitrate in catalytic applications , while samarium and europium nitrates are prioritized for optical and electronic uses .

Thermal Stability : Cerium(III) nitrate hexahydrate decomposes at ~96°C, lower than gadolinium nitrate (91°C), suggesting differences in lattice stability .

Safety Profile : All lanthanide nitrates are oxidizers (UN 1477) and require careful handling to avoid combustion or reactive hazards .

Research Findings and Divergences

- Synthesis Methods : Cerium(III) nitrate hexahydrate is synthesized via dissolution of cerium oxide in nitric acid, followed by crystallization . Samarium and gadolinium nitrates follow similar routes but require stringent pH control to prevent hydrolysis .

- Catalytic Performance : Cerium(III) nitrate outperforms samarium and gadolinium analogs in oxidative catalysis due to Ce³⁺/Ce⁴⁺ redox activity .

- Hydration Impact : Hexahydrates exhibit higher solubility in polar solvents compared to lower hydrates, making them preferred in solution-phase reactions .

Biological Activity

Azane;cerium(3+);nitric acid;trinitrate;tetrahydrate, commonly referred to as cerium(III) ammonium nitrate tetrahydrate (CAN), is a complex chemical compound with significant biological activity. This compound has garnered attention for its potential applications in medical treatments, particularly in wound care and burn management. This article explores the biological activity of CAN, focusing on its antimicrobial properties, oxidative stress modulation, and therapeutic applications.

- Molecular Formula :

- Molecular Weight : Approximately 558.27 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water

1. Antimicrobial Properties

Cerium(III) ammonium nitrate exhibits broad-spectrum antibacterial activity, particularly against gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. Studies have shown that CAN can inhibit bacterial growth at concentrations ranging from 0.1 to 0.4 mM for Pseudomonas species, while higher concentrations are needed for gram-positive bacteria like Staphylococcus aureus .

Table 1: Antimicrobial Activity of Cerium(III) Ammonium Nitrate

| Bacterial Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.1 - 0.4 mM |

| Escherichia coli | 0.5 mM |

| Staphylococcus aureus | ~0.8 mM |

2. Modulation of Oxidative Stress

CAN's biological activity is also linked to its ability to generate reactive oxygen species (ROS), which play a dual role in cellular signaling and oxidative damage. The compound has been studied for its antioxidant properties, suggesting potential protective effects against oxidative stress in cells .

3. Wound Healing and Burn Treatment

Cerium(III) ammonium nitrate is utilized in burn treatments due to its ability to reduce inflammation and promote healing. A study involving rat models demonstrated that bathing burn wounds in a CAN solution significantly increased viable tissue and reduced inflammatory cytokines such as IL-6 and TNF . The compound also enhances the mechanical properties of skin models, making them more resistant to bacterial penetration .

Case Study 1: Efficacy in Burn Management

In a controlled study, full-thickness burns were treated with a 40 mM solution of CAN for 30 minutes. Results indicated that this treatment was comparable to surgical interventions in terms of promoting tissue viability and reducing inflammatory markers on post-burn days .

Case Study 2: Antimicrobial Synergy

A combination treatment involving CAN and silver sulfadiazine was evaluated against multidrug-resistant bacterial strains. The results showed that the combination retained high efficacy against resistant strains, suggesting that CAN can enhance the antimicrobial effects of other agents .

Q & A

Q. What are the recommended methods for synthesizing high-purity Cerium(III) nitrate hexahydrate, and how can trace metal impurities be minimized?

High-purity Ce(NO₃)₃·6H₂O (≥99.999% trace metals basis) is typically synthesized via controlled recrystallization of commercial-grade cerium nitrate in nitric acid solutions. Key steps include:

- Dissolving cerium oxide (CeO₂) in concentrated nitric acid under reflux, followed by filtration to remove insoluble residues .

- Slow evaporation at 40–50°C to promote hexahydrate crystal formation, avoiding higher temperatures that may induce partial dehydration .

- Trace metal impurities (e.g., Fe, Ca) are minimized using chelating agents like EDTA or ion-exchange resins, with final impurity levels ≤15 ppm verified via ICP-MS .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of Cerium(III) nitrate hexahydrate?

- X-ray Diffraction (XRD): Confirms the hexagonal crystal structure (P6₃/m space group) and hydration state by comparing lattice parameters to reference data (e.g., Ce–O bond lengths ~2.5 Å) .

- Thermogravimetric Analysis (TGA): Quantifies hydration water loss (theoretical 24.8% mass loss at 100–150°C) and detects decomposition products (e.g., CeO₂ above 300°C) .

- FTIR Spectroscopy: Identifies nitrate ion vibrations (e.g., ν₃(NO₃⁻) at 1380 cm⁻¹) and O–H stretching modes (3400 cm⁻¹) to verify hydration .

Advanced Research Questions

Q. How does the hydration state of Cerium(III) nitrate influence its catalytic activity in oxidation reactions?

The hexahydrate form exhibits enhanced Lewis acidity compared to anhydrous or lower hydrates due to water molecules coordinating the Ce³⁺ center, which stabilizes transition states in catalytic cycles. For example:

- In hydrocarbon oxidation, Ce³⁺ acts as an electron-deficient site, facilitating O₂ activation. Hydration water lowers the activation energy by stabilizing peroxo intermediates .

- Comparative studies with tetrahydrates (e.g., Ce(NO₃)₃·4H₂O) show reduced activity due to incomplete solvation, highlighting the critical role of six water molecules in maintaining optimal Ce³⁺ coordination geometry .

Q. How can researchers resolve contradictions in spectroscopic data related to nitrate ion distortions in hydrated cerium nitrate systems?

Discrepancies in IR/Raman spectra (e.g., split nitrate bands in dihydrates vs. hexahydrates) arise from variations in crystalline symmetry and hydrogen-bonding networks. Methodological recommendations include:

- Low-Temperature Spectroscopy: Reduces thermal motion, sharpening bands to distinguish between symmetric (D₃h) and distorted (C₂v) nitrate configurations .

- Computational Modeling: Density Functional Theory (DFT) simulations correlate observed spectra with predicted vibrational modes under different hydration states .

- Cross-Validation: Pair XRD data with spectroscopic results to confirm phase purity, as impurities (e.g., Ce(OH)²⁺) can introduce extraneous peaks .

Q. What strategies mitigate thermal instability during the use of Cerium(III) nitrate hexahydrate in high-temperature applications?

- Encapsulation: Embedding Ce(NO₃)₃·6H₂O in mesoporous silica matrices preserves structural integrity up to 200°C by restricting water loss .

- Coordination with Stable Ligands: Adding bidentate ligands (e.g., acetylacetonate) replaces labile water molecules, reducing dehydration rates without compromising redox activity .

- In Situ Characterization: Real-time TGA-MS monitors decomposition pathways, enabling precise control of reaction conditions to avoid CeO₂ formation .

Q. How does Cerium(III) nitrate hexahydrate compare to other rare-earth nitrates (e.g., Praseodymium, Europium) in biomedical applications?

- Antimicrobial Activity: Ce³⁺ exhibits stronger bacteriostatic effects than Pr³⁺ or Eu³⁺ due to its higher redox potential, disrupting bacterial membrane integrity via ROS generation .

- MRI Contrast Agents: Unlike Eu³⁺, Ce³⁺ lacks 4f→5d electronic transitions, limiting its utility in optical imaging but making it suitable for redox-responsive MRI probes .

- Cytotoxicity: Pr³⁺ and Eu³⁺ show higher cellular uptake in cancer cells, whereas Ce³⁺’s lower bioavailability reduces off-target effects .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the role of Ce³⁺ in radical scavenging mechanisms?

- Electron Paramagnetic Resonance (EPR): Use spin traps like DMPO to detect Ce³⁺-generated hydroxyl radicals (•OH) in Fenton-like reactions .

- Kinetic Studies: Vary Ce³⁺ concentration and pH to quantify rate constants (k) for •OH scavenging, correlating with redox potentials measured via cyclic voltammetry .

- Comparative Controls: Include La³⁺ (non-redox-active) and Eu³⁺ (variable oxidation state) to isolate Ce³⁺-specific effects .

Q. What methodologies address batch-to-batch variability in catalytic performance studies of Cerium(III) nitrate hexahydrate?

- Standardized Synthesis Protocols: Strict control of nitric acid concentration (≥65%) and cooling rates during crystallization ensures reproducible particle size (10–50 µm) .

- Surface Area Analysis: BET measurements correlate catalytic activity with surface defects, which are minimized via post-synthesis annealing at 120°C .

- Statistical DoE: Employ factorial designs to identify critical parameters (e.g., hydration level, impurity content) affecting reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.